
N-benzyl-4-chloro-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-chloro-N-methylbutanamide: is an organic compound with the molecular formula C12H16ClNO It is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-N-methylbutanamide typically involves the reaction of 4-chlorobutanoyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-4-chloro-N-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of N-benzyl-4-substituted-N-methylbutanamides.
Oxidation Reactions: Formation of N-benzyl-4-chloro-N-methylbutanoic acid.
Reduction Reactions: Formation of N-benzyl-4-chloro-N-methylbutanol.
Hydrolysis: Formation of 4-chlorobutanoic acid and N-methylbenzylamine.
Applications De Recherche Scientifique
N-benzyl-4-chloro-N-methylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-4-chloro-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-benzyl-4-chlorobutanamide: Similar structure but lacks the methyl group.
N-methyl-4-chlorobutanamide: Similar structure but lacks the benzyl group.
N-benzyl-4-chloro-N-ethylbutanamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness: N-benzyl-4-chloro-N-methylbutanamide is unique due to the presence of both a benzyl group and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can result in distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
671220-23-8 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
N-benzyl-4-chloro-N-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-14(12(15)8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
LLOYWZDOJHAMRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


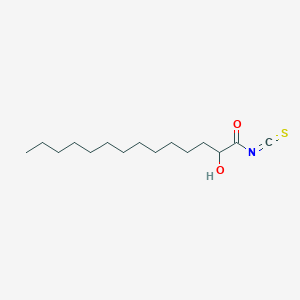
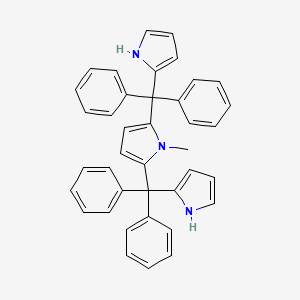


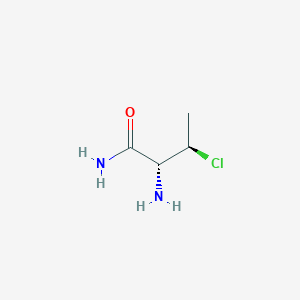
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
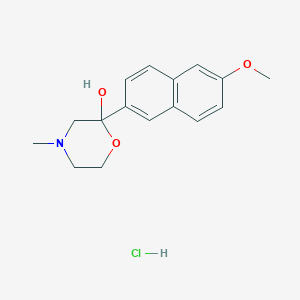
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
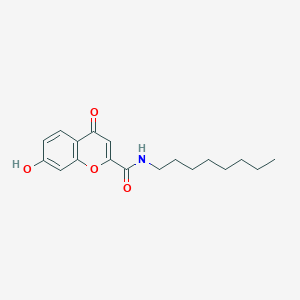
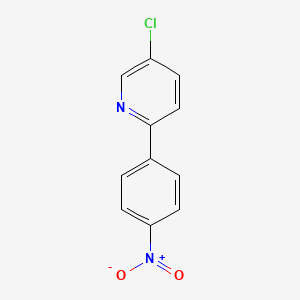
![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
